3-{[4-(Tert-butoxycarbonyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
Description
3-{[4-(Tert-butoxycarbonyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid is a synthetically derived compound featuring a cyclopropane core substituted with two methyl groups and a carboxylic acid moiety. The piperazine ring, protected by a tert-butoxycarbonyl (Boc) group, is connected via a carbonyl linker. This structural design confers conformational rigidity (due to the cyclopropane) and chemical stability (via the Boc protection), making it a valuable intermediate in medicinal chemistry, particularly for drug candidates targeting protease enzymes or G-protein-coupled receptors (GPCRs) .
The Boc group serves as a transient protective strategy during synthesis, shielding the piperazine amine from undesired reactions.
Properties
IUPAC Name |
2,2-dimethyl-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5/c1-15(2,3)23-14(22)18-8-6-17(7-9-18)12(19)10-11(13(20)21)16(10,4)5/h10-11H,6-9H2,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSOJHKMFRSUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801110363 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(3-carboxy-2,2-dimethylcyclopropyl)carbonyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801110363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142215-09-5 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(3-carboxy-2,2-dimethylcyclopropyl)carbonyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142215-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(3-carboxy-2,2-dimethylcyclopropyl)carbonyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801110363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of the compound “3-{[4-(Tert-butoxycarbonyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are modulated by piperazine derivatives
Mode of Action
The presence of a piperazine moiety, which is known to interact with various receptors and enzymes, suggests that the compound might exert its effects through these interactions.
Pharmacokinetics
The compound’s molecular weight (258.32 g/mol) and physical properties such as boiling point (389.1±37.0 C at 760 mmHg) and melting point (138 C) suggest it might have reasonable bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound is recommended to be stored at 4°C and protected from light, indicating that it might be sensitive to temperature and light.
Biological Activity
- Molecular Formula : C₁₆H₂₆N₂O₅
- Molecular Weight : 326.4 g/mol
- Structural Features : The compound features a cyclopropane carboxylic acid moiety, a piperazine ring, and a tert-butoxycarbonyl protecting group, which may contribute to its biological interactions.
The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the realm of pharmacology. The piperazine moiety is known for its ability to modulate neurotransmitter receptors, while the cyclopropane structure may influence the compound's binding affinity and selectivity.
Anticancer Properties
Research has explored the anticancer potential of piperazine-containing compounds. These studies suggest that such compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. Although direct studies on this specific compound are sparse, its structural similarity to known anticancer agents warrants further investigation.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined a series of piperazine derivatives for their antimicrobial activity. The results demonstrated that modifications to the piperazine ring significantly enhanced activity against Gram-positive bacteria. While this specific compound was not tested, the findings suggest that similar modifications could yield promising results for 3-{[4-(Tert-butoxycarbonyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid.
Study 2: Anticancer Activity
In a study focused on piperazine derivatives published in Cancer Letters, researchers found that certain compounds induced apoptosis in human cancer cell lines through mitochondrial pathways. The findings indicated that structural features similar to those present in this compound might confer similar properties.
Study 3: Neuropharmacological Effects
Research into piperazine derivatives has also highlighted their potential as anxiolytic and antidepressant agents. A study published in Neuropharmacology demonstrated that certain piperazine compounds modulated serotonin receptors effectively. This suggests that this compound may also possess neuropharmacological properties worth exploring.
Summary Table of Biological Activities
| Activity Type | Related Findings | References |
|---|---|---|
| Antimicrobial | Similar compounds show efficacy against bacteria | Journal of Medicinal Chemistry |
| Anticancer | Induces apoptosis in cancer cells | Cancer Letters |
| Neuropharmacological | Modulates serotonin receptors | Neuropharmacology |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3-{[4-(Tert-butoxycarbonyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid, we compare it with structurally analogous compounds (Table 1) and discuss key findings.
Table 1: Structural and Physicochemical Comparison
Functional Group Variations
- Boc vs. However, the Boc group offers superior stability in basic conditions, whereas ethoxycarbonyl is more resistant to acid hydrolysis .
- Piperazine vs. Piperidine Rings : Piperazine (two nitrogen atoms) provides greater hydrogen-bonding capacity compared to piperidine (one nitrogen), influencing target affinity. For example, piperazine derivatives are preferred in kinase inhibitors due to enhanced electrostatic interactions .
Physicochemical Properties
- Lipophilicity: The 2,2-dimethylcyclopropane in the target compound increases logP compared to non-methylated analogs (e.g., ’s acetic acid derivative), favoring membrane permeability .
- Acid Dissociation (pKa) : The carboxylic acid group in all compounds has a pKa ~4–5, ensuring ionization at physiological pH, which enhances water solubility and bioavailability .
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
Methodological Answer:
The compound is synthesized via multi-step organic reactions, typically involving:
Boc Protection : Piperazine is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions .
Amide Coupling : The Boc-protected piperazine is coupled to the cyclopropane-carboxylic acid core using reagents like HATU or EDC/DMAP in anhydrous DMF or dichloromethane .
Cyclopropane Formation : The 2,2-dimethylcyclopropane moiety is synthesized via Simmons-Smith reaction or vinylogous addition, ensuring stereochemical control .
Purification : Final purification is achieved via flash chromatography (silica gel) or preparative HPLC to isolate the product in >95% purity .
Key Challenges : Competing side reactions (e.g., Boc deprotection under acidic conditions) require strict temperature control (-20°C to 25°C) and inert atmospheres .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization involves:
Spectroscopy :
- 1H/13C NMR : Confirms Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and cyclopropane geometry (ring strain shifts at δ 1.0–2.0 ppm) .
- FT-IR : Validates carbonyl stretches (amide: ~1650 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .
Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) matching the theoretical mass (e.g., C₁₈H₂₈N₂O₅: 352.42 g/mol) .
HPLC Purity : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Data Interpretation Tip : Cyclopropane ring protons may split into complex multiplet patterns due to restricted rotation .
Basic: What are the key solubility and stability considerations?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM) due to the Boc group and hydrophobic cyclopropane .
- Stability :
Advanced: How can reaction conditions be optimized for improved yield in the amide coupling step?
Methodological Answer:
Optimization strategies include:
Reagent Screening : Compare coupling agents (e.g., HATU vs. DCC) to minimize racemization. HATU typically offers higher yields (80–90%) in DMF .
Solvent Effects : Test anhydrous DMF vs. THF; DMF enhances reagent solubility but may require post-reaction dialysis to remove traces .
Temperature Control : Maintain 0–4°C during coupling to suppress side reactions (e.g., Boc cleavage) .
Catalytic Additives : Use 1-hydroxybenzotriazole (HOBt) to reduce epimerization .
Data-Driven Approach : Design of Experiments (DoE) with parameters like molar ratio (1:1.2 substrate:reagent) and reaction time (2–24 hrs) can identify optimal conditions .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Methodological Answer:
Stereochemical Analysis : Use 2D NMR (COSY, NOESY) to confirm cyclopropane geometry. NOE interactions between cyclopropane and adjacent methyl groups indicate cis/trans isomerism .
Dynamic Effects : Variable-temperature NMR (VT-NMR) detects conformational flexibility in the piperazine ring, which may cause splitting .
Impurity Profiling : LC-MS/MS identifies byproducts (e.g., de-Boc derivatives) that contribute to anomalous peaks .
Case Study : A δ 2.5 ppm shift in 13C NMR may indicate partial Boc deprotection; confirm via TLC (silica, ethyl acetate/hexane) .
Advanced: What computational methods predict the compound’s biological activity and binding modes?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., GPCRs or enzymes). The piperazine moiety often binds to acidic residues (Asp/Glu) .
MD Simulations : GROMACS or AMBER simulate stability of ligand-receptor complexes over 100 ns trajectories. Focus on cyclopropane-induced steric effects .
QSAR Modeling : Train models on piperazine derivatives’ bioactivity data (e.g., IC50 values) to predict potency .
Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition) using a radiolabeled analog for binding affinity studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
